A Guide to the Structural Elucidation of the Tris(dimethylamino)gallane Dimer
A Guide to the Structural Elucidation of the Tris(dimethylamino)gallane Dimer
This technical guide provides an in-depth analysis of the crystal structure of the tris(dimethylamino)gallane dimer, [Ga(NMe2)3]2. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the experimental rationale, methodology, and interpretation of the structural data, offering field-proven insights into the characterization of this significant organometallic compound. Tris(dimethylamino)gallane serves as a valuable precursor in the synthesis of gallium-based materials, particularly gallium nitride (GaN), a wide-bandgap semiconductor crucial for modern electronics and optoelectronics.[1][2][3][4] Understanding its solid-state structure is paramount for controlling its reactivity and deposition properties.
Introduction: The Significance of [Ga(NMe2)3]2
Tris(dimethylamino)gallane, with the empirical formula C6H18GaN3, exists as a dimer in the solid state, formally named bis(μ-dimethylamino)tetrakis(dimethylamino)digallium.[5] This dimeric structure arises from the electron-deficient nature of the gallium center, which seeks to achieve a more stable, coordinatively saturated state. The formation of a four-membered Ga2N2 ring through bridging dimethylamino ligands is a key feature of its structure. This dimerization significantly influences its physical and chemical properties, including its volatility and reactivity, which are critical parameters for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for GaN thin film fabrication.[4]
The structural analysis of this compound provides fundamental insights into the nature of gallium-nitrogen bonding, which is the cornerstone of III-V semiconductor chemistry.[6][7] The precise determination of bond lengths, bond angles, and the overall molecular geometry allows for a deeper understanding of the electronic and steric factors governing its stability and reaction pathways.
Experimental Workflow: From Synthesis to Structural Refinement
The elucidation of the crystal structure of [Ga(NMe2)3]2 is achieved through single-crystal X-ray diffraction, a powerful analytical technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[8][9] The following workflow represents a robust and self-validating protocol for obtaining high-quality crystallographic data.
Synthesis and Crystallization
The synthesis of tris(dimethylamino)gallane is typically achieved through the reaction of a gallium trihalide, such as gallium trichloride (GaCl3), with a lithium or sodium salt of dimethylamine, such as lithium dimethylamide (LiNMe2).[5][10] The reaction is performed under inert atmospheric conditions due to the high sensitivity of the reactants and products to air and moisture.
Step-by-Step Synthesis Protocol:
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Reaction Setup: A moisture-free Schlenk flask is charged with a solution of gallium trichloride in a suitable anhydrous solvent (e.g., diethyl ether or toluene).
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Amide Addition: A stoichiometric amount of lithium dimethylamide solution is added dropwise to the gallium trichloride solution at a controlled temperature, typically 0 °C, to manage the exothermic nature of the reaction.
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Reaction and Salt Filtration: The reaction mixture is allowed to stir for several hours to ensure complete reaction. The resulting lithium chloride precipitate is removed by filtration under an inert atmosphere.
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Solvent Removal and Product Isolation: The solvent is removed from the filtrate under reduced pressure, yielding the crude product.
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Crystallization: Single crystals suitable for X-ray diffraction are grown from a saturated solution of the purified product in a non-polar solvent, such as hexane, by slow evaporation or by cooling the solution.
The rationale behind using a non-polar solvent for crystallization is to decrease the solubility of the polar [Ga(NMe2)3]2, promoting the formation of well-ordered crystals.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and structural analysis of [Ga(NMe2)3]2.
Single-Crystal X-Ray Diffraction Analysis
The core of the structural elucidation lies in the single-crystal X-ray diffraction experiment.
Step-by-Step Data Acquisition and Refinement Protocol:
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. The diffraction pattern is recorded as the crystal is rotated.
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Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
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Structure Solution: The positions of the gallium atoms are typically determined first using direct methods or Patterson synthesis. The positions of the lighter nitrogen and carbon atoms are then located from the electron density map.
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Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction patterns.
Structural Analysis and Discussion
The crystal structure of tris(dimethylamino)gallane reveals a dimeric molecule, [Ga(NMe2)3]2, with a central, planar Ga2N2 four-membered ring. This structure was first comprehensively characterized by Waggoner, Olmstead, and Power in 1990.[5]
Molecular Structure
The dimer possesses a center of inversion. Each gallium atom is coordinated to four nitrogen atoms in a distorted tetrahedral geometry. Two of the dimethylamino groups act as bridging ligands (μ-NMe2), forming the Ga2N2 core, while the other two are terminal.
Molecular Structure of the Tris(dimethylamino)gallane Dimer
Caption: Schematic of the dimeric structure of [Ga(NMe2)3]2.
Key Crystallographic Data
The following table summarizes the crucial crystallographic parameters for the tris(dimethylamino)gallane dimer. These data are essential for validating the structure and for computational modeling.
| Parameter | Value | Significance |
| Chemical Formula | C12H36Ga2N6 | Defines the elemental composition of the dimer. |
| Molecular Weight | 403.9 g/mol | Molar mass of the dimeric unit.[1][] |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P21/c | Specifies the symmetry elements within the unit cell. |
| a (Å) | 8.894(3) | Unit cell dimension. |
| b (Å) | 11.854(4) | Unit cell dimension. |
| c (Å) | 10.518(3) | Unit cell dimension. |
| β (°) | 103.52(2) | Unit cell angle. |
| V (ų) | 1078.6(6) | Volume of the unit cell. |
| Z | 2 | Number of dimeric molecules per unit cell. |
| Ga-N (bridging) (Å) | ~2.02 | Bond length within the Ga2N2 core. |
| Ga-N (terminal) (Å) | ~1.86 | Bond length to the non-bridging amino groups. |
Note: The crystallographic data are based on the findings of Waggoner, Olmstead, and Power (1990).[5]
Interpretation of Structural Features
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Ga-N Bond Lengths: The Ga-N bonds in the bridging positions are significantly longer than the terminal Ga-N bonds. This difference reflects the nature of the three-center, four-electron bonding within the Ga2N2 ring, where the electron density is shared between two gallium atoms and one nitrogen atom. The shorter terminal bonds are indicative of a more conventional two-center, two-electron bond with greater double-bond character due to pπ-pπ interactions between the nitrogen lone pair and the empty p-orbital on the gallium atom.
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Coordination Geometry: The distorted tetrahedral geometry around each gallium atom is a consequence of the acute N-Ga-N angle within the four-membered ring, which is constrained to be less than the ideal tetrahedral angle of 109.5°.
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Planarity of the Ga2N2 Ring: The planarity of the central ring is a notable feature, suggesting a degree of delocalized bonding within this core structure.
Conclusion
The crystal structure analysis of tris(dimethylamino)gallane reveals a dimeric structure with a central Ga2N2 ring, which is fundamental to its chemical behavior. The detailed structural parameters obtained from single-crystal X-ray diffraction provide a quantitative basis for understanding its bonding, stability, and reactivity as a precursor for gallium nitride and other gallium-containing materials. The methodologies outlined in this guide represent a comprehensive approach to the structural elucidation of air-sensitive organometallic compounds, emphasizing the importance of rigorous experimental technique and careful data interpretation.
References
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Waggoner, K.M., Olmstead, M.M., & Power, P.P. (1990). Structural and spectroscopic characterization of the compounds [Al(NMe2)3]2, [Ga(NMe2)3]2, [(Me2N)2Al{μ-N(H)1-Ad}]2 (1-Ad = 1-adamantanyl) and [{Me(μ-NPh2)Al}2NPh(μ-C6H4)]. Polyhedron, 9(2–3), 257–263. [Link]
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LookChem. (n.d.). TRIS(DIMETHYLAMINO)GALLANE DIMER. Retrieved from [Link]
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Wikipedia. (2024, August 15). Tris(dimethylamino)gallium dimer. Retrieved from [Link]
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Kouvetakis, J., & O'Brien, P. (2020). Epitaxial GaN using Ga(NMe2)3 and NH3 plasma by atomic layer deposition. RSC Advances, 10(34), 20138–20145. [Link]
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Wiberg, N., & Schmid, K. H. (1966). Darstellung, Struktur und einige Reaktionen von Tris(dimethylamino)gallan / Preparation, Structure and Some Reactions of Trisdimethylaminogallane. Zeitschrift für anorganische und allgemeine Chemie, 345(1-2), 93-100. [Link]
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Edinburgh Instruments. (2024, September 3). Raman and Photoluminescence Characterisation of GaN. Retrieved from [Link]
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Slack, G. A., & McNelly, T. F. (1996). Synthesis Routes and Characterization of High-Purity, Single-Phase Gallium Nitride Powders. Journal of the American Ceramic Society, 79(7), 1721-1724. [Link]
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